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Methyl 3-hydroxynonanoate

Cat. No.: B164404
M. Wt: 188.26 g/mol
InChI Key: KHCQOQFCKCGHHU-UHFFFAOYSA-N
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Description

Methyl 3-hydroxynonanoate (CAS 83968-06-3) is a fatty acid ester of significant interest in biochemical and materials science research. This compound serves as a key monomer in the study and production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters synthesized by microorganisms . PHA polymers, particularly those with medium-chain-length monomers like this compound, exhibit properties similar to elastomers and have promising applications in sustainable materials, tissue engineering scaffolds, and drug delivery systems . Its research value is further highlighted in the synthesis of novel bioactive compounds. This compound can be used as a precursor for sugar fatty acid esters (SFAEs) via lipase-mediated biocatalytic reactions . These SFAEs demonstrate moderate antimicrobial properties, making them subjects of investigation for potential use in cosmetic, food, and pharmaceutical industries as surfactants and antimicrobial agents . The compound can be derived from bacterially produced PHAs, and its structure allows for functionalization, such as the addition of fluorinated moieties, to modify its physical properties and enhance its biological activity for specialized research applications . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Storage: Keep in a dark place, sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O3 B164404 Methyl 3-hydroxynonanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCQOQFCKCGHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Chemical Classification in Research Contexts

In the realm of scientific research, precise naming and classification of chemical compounds are paramount for clarity and reproducibility. Methyl 3-hydroxynonanoate is systematically identified through various nomenclatures and classification systems.

Its IUPAC (International Union of Pure and Applied Chemistry) name is This compound . larodan.comcaymanchem.com It is also commonly referred to as 3-hydroxy nonanoic acid methyl ester. caymanchem.comcaymanchem.comcymitquimica.com The CAS (Chemical Abstracts Service) Registry Number for this compound is 83968-06-3 . larodan.comcaymanchem.comcaymanchem.comcymitquimica.comchemscene.comtargetmol.comglpbio.comlabshake.comcaymanchem.comchemsrc.combldpharm.com

Chemically, this compound is classified as a hydroxy fatty acid methyl ester . caymanchem.comglpbio.com This classification signifies that it is an ester derivative of a fatty acid, specifically nonanoic acid, which has been hydroxylated at the third carbon position and has a methyl group attached to the carboxyl group. It is a fatty acid with a C9 carbon chain. rsc.org

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound larodan.comcaymanchem.com
Synonyms 3-hydroxy nonanoic acid methyl ester caymanchem.comcaymanchem.comcymitquimica.com
CAS Number 83968-06-3 larodan.comcaymanchem.comcaymanchem.comcymitquimica.comchemscene.comtargetmol.comglpbio.comlabshake.comcaymanchem.comchemsrc.combldpharm.com
Molecular Formula C₁₀H₂₀O₃ larodan.comcaymanchem.comcymitquimica.comchemscene.comcaymanchem.com
Molecular Weight 188.26 g/mol larodan.comchemscene.com
InChI InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3 larodan.comcaymanchem.comcymitquimica.com
InChIKey KHCQOQFCKCGHHU-UHFFFAOYSA-N larodan.comcaymanchem.comcymitquimica.com

| Canonical SMILES | CCCCCCC(CC(=O)OC)O |

Relevance of Methyl 3 Hydroxynonanoate in Scientific Inquiry

The significance of Methyl 3-hydroxynonanoate in scientific research is multifaceted, with applications spanning from microbiology to the development of biodegradable materials.

One of the primary areas of research involving this compound is in the study of polyhydroxyalkanoates (PHAs) . glpbio.comcaymanchem.com PHAs are biodegradable polyesters produced by various microorganisms as a form of carbon and energy storage. caymanchem.com this compound is a monomer, or a building block, that can be incorporated into these polymers. glpbio.comcaymanchem.com For instance, it has been identified in methyl-branched PHAs produced by bacteria such as Pseudomonas oleovorans, Pseudomonas putida, and Delftia tsuruhatensis. glpbio.comcaymanchem.com The study of these PHA structures is crucial for developing sustainable and biodegradable plastics. caymanchem.com

Furthermore, 3-hydroxy fatty acids, the parent compounds of esters like this compound, are important intermediates in fatty acid biosynthesis . caymanchem.com They also serve as biomarkers for certain metabolic disorders related to fatty acid oxidation. caymanchem.com In a broader context, this compound and its derivatives are utilized in the synthesis of other complex organic molecules, including pharmaceuticals and fine chemicals. myskinrecipes.com

Research has also explored the potential biological activities of chemically modified derivatives of this compound. For example, studies have investigated the antimicrobial properties of its derivatives, highlighting its potential as a scaffold for developing new therapeutic agents. mdpi.com

Historical Perspectives on Hydroxy Fatty Acid Methyl Esters in Academia

De Novo Fatty Acid Synthesis Pathway

The de novo fatty acid synthesis (FAS) pathway is a primary route for producing MCL-PHA monomers, including 3-hydroxynonanoate, especially when bacteria are grown on non-fatty acid-related carbon sources like sugars (e.g., glucose, gluconate). nih.govbioline.org.br In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which then enters a cycle of condensation, reduction, and dehydration reactions to build the fatty acid chain. nih.gov

Intermediates of the FAS pathway, specifically (R)-3-hydroxyacyl-acyl carrier proteins ((R)-3-hydroxyacyl-ACPs), are diverted towards PHA synthesis. nih.govnih.gov This crucial link is established by the enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG), which converts the (R)-3-hydroxyacyl-ACP intermediate into its corresponding (R)-3-hydroxyacyl-CoA derivative. nih.govaocs.orggriffith.edu.au This CoA thioester is the direct substrate for PHA synthase (PhaC), the key enzyme that polymerizes these monomers into the PHA chain. aocs.org The transacylase-mediated route is considered the sole metabolic link between de novo fatty acid synthesis and PHA biosynthesis in organisms like Pseudomonas putida. nih.govgriffith.edu.au

Studies have shown that the monomer composition of the resulting PHA can indicate the activity of this pathway. For instance, when Pseudomonas flava synthesizes PHA via the de novo pathway from glucose, the molar ratio of 3-hydroxydecanoate (B1257068) (C10) to 3-hydroxyoctanoate (B1259324) (C8) is typically greater than 2. bioline.org.br

Beta-Oxidation Pathway of Fatty Acids

The β-oxidation pathway is another major route for the production of 3-hydroxynonanoate units, particularly when fatty acids like nonanoic acid or longer-chain alkanoic acids are supplied as the carbon source. nih.govpnas.org This catabolic process breaks down fatty acyl-CoA molecules into acetyl-CoA units. wikipedia.org Crucially, intermediates of this cycle can be channeled into PHA synthesis. pnas.orgasm.org

When nonanoic acid is the substrate, it undergoes cycles of β-oxidation. An intermediate in this pathway, (S)-3-hydroxyacyl-CoA, is typically formed. csic.es However, PHA synthases require the (R)-enantiomer. aocs.org Several enzymes can facilitate this conversion:

(R)-specific enoyl-CoA hydratase (PhaJ): This enzyme directly hydrates a trans-2-enoyl-CoA intermediate (from the first step of the β-oxidation cycle) to form (R)-3-hydroxyacyl-CoA. aocs.orgcsic.es

3-hydroxyacyl-CoA epimerase: This enzyme can convert the (S)-3-hydroxyacyl-CoA intermediate to the (R)-form. pnas.org

(R)-specific 3-ketoacyl-CoA reductase (FabG): This enzyme can reduce a 3-ketoacyl-CoA intermediate to (R)-3-hydroxyacyl-CoA. csic.estandfonline.com

When PHA is synthesized via β-oxidation, the resulting monomer composition often reflects the substrate, typically containing monomers that are shorter than the original fatty acid by an even number of carbons. pnas.org For example, cultivation of Pseudomonas putida on nonanoic acid yields MCL-PHA with a high proportion (around 65 mol%) of 3-hydroxynonanoate (HN). researchgate.net

Role of Enzymes (e.g., CYP4F11) in Omega Oxidation of 3-Hydroxy Fatty Acids

While β-oxidation is a primary catabolic route, other oxidative pathways can modify fatty acids. The cytochrome P450 monooxygenase CYP4F11, a human enzyme, is involved in the omega (ω)-oxidation of long-chain 3-hydroxy fatty acids (3-OHFAs). nih.govuniprot.org This enzyme catalyzes the oxidation of the terminal carbon (the ω-carbon) of molecules like 3-hydroxystearate (B1262300) and 3-hydroxypalmitate. nih.govresearchgate.net This reaction is a likely pathway for the production of long-chain 3-hydroxydicarboxylic acids (3-OHDCAs). nih.gov CYP4F11 demonstrates high efficiency in this terminal hydroxylation, using molecular oxygen and electrons from NADPH. uniprot.orggenecards.org While research has focused on longer-chain 3-OHFAs, this highlights a metabolic mechanism for modifying the terminal end of these molecules, which could be relevant in pathological states where 3-OHFA levels are elevated due to impaired mitochondrial β-oxidation. nih.govreactome.org

Intermediates in Fatty Acid Biosynthesis

The key intermediates that serve as precursors for 3-hydroxynonanoate units in PHA are the thioesters of 3-hydroxyalkanoic acids. The specific type of thioester depends on the metabolic pathway providing the precursor.

PathwayPrimary IntermediateConversion EnzymeProduct for PHA Synthase
De Novo Fatty Acid Synthesis (R)-3-hydroxyacyl-ACP3-hydroxyacyl-ACP:CoA transacylase (PhaG)(R)-3-hydroxyacyl-CoA
Beta-Oxidation trans-2-enoyl-CoA(R)-specific enoyl-CoA hydratase (PhaJ)(R)-3-hydroxyacyl-CoA
Beta-Oxidation 3-ketoacyl-CoA(R)-specific 3-ketoacyl-CoA reductase (FabG)(R)-3-hydroxyacyl-CoA
Beta-Oxidation (S)-3-hydroxyacyl-CoA3-hydroxyacyl-CoA epimerase(R)-3-hydroxyacyl-CoA

The availability of these intermediates, (R)-3-hydroxyacyl-ACPs from synthesis and various intermediates from β-oxidation, determines the flux towards PHA production. nih.govpnas.org The enzyme PhaG, for instance, is critical for diverting intermediates from the de novo synthesis pathway, and its presence allows for PHA production from unrelated carbon sources like gluconate. nih.govgriffith.edu.au

Influence of Salicylic (B10762653) Acid on MCL-PHA Accumulation

Certain chemical compounds can influence the metabolic flux towards PHA accumulation. Salicylic acid has been shown to act as a specific inhibitor of MCL-PHA accumulation in some bacteria, such as Pseudomonas aeruginosa and Pseudomonas fluorescens. nih.govresearchgate.net In a study with P. aeruginosa BM114, a strain capable of producing a blend of short-chain-length (SCL) and MCL-PHAs, the addition of salicylic acid selectively inhibited MCL-PHA accumulation without affecting cell growth. nih.govkoreascience.kr When grown on decanoate, the addition of 20 mM salicylic acid inhibited MCL-PHA accumulation by 83%. nih.govresearchgate.net Interestingly, this inhibition of the MCL-PHA pathway led to a stimulation of SCL-PHA accumulation. nih.govresearchgate.net This effect was also observed when the bacterium was grown on undecanoic acid, which produces a PHA containing 3-hydroxyheptanoate, 3-hydroxynonanoate, and 3-hydroxyundecanoate. nih.govkoreascience.kr This suggests that salicylic acid may act as a β-oxidation inhibitor, thereby suppressing the formation of MCL-PHA monomers derived from this pathway. researchgate.net

PHA Biosynthetic Pathways and Precursors (e.g., (R)-3-HA-CoA)

Regardless of the initial carbon source or the metabolic route (de novo synthesis or β-oxidation), the final common precursor for the synthesis of MCL-PHAs, including those containing 3-hydroxynonanoate, is (R)-3-hydroxyacyl-coenzyme A ((R)-3-HA-CoA). aocs.orgmdpi.com The central enzyme in polymerization is PHA synthase (PhaC), which catalyzes the processive formation of the polyester (B1180765) chain from these (R)-3-HA-CoA monomers. aocs.orgnih.gov

Carbon Source Uptake and Metabolism: Substrates like fatty acids or carbohydrates are metabolized through central pathways.

Precursor Formation: Intermediates from de novo fatty acid synthesis or β-oxidation are converted into (R)-3-HA-CoA monomers by enzymes like PhaG or PhaJ. nih.govaocs.org

Polymerization: PHA synthase (PhaC) utilizes the (R)-3-HA-CoA monomers to synthesize the PHA polymer, which is then stored as intracellular granules. aocs.orgnih.gov

The genes encoding the linking enzymes (PhaG and PhaJ) are typically not located in the same operon as the PHA synthase gene (PhaC) but are often co-regulated. aocs.org

Integration with Other Metabolic Pathways (e.g., Krebs Cycle, Branched Chain Amino Acid Metabolism)

Krebs Cycle (TCA Cycle): The TCA cycle is a central hub for energy production and providing biosynthetic precursors. mdpi.com There is a competitive relationship between the TCA cycle and PHA synthesis for the key intermediate acetyl-CoA. mdpi.comresearchgate.net Under nutrient-rich conditions, high levels of coenzyme A from an active TCA cycle can inhibit β-ketothiolase (PhaA), the first enzyme in the PHB synthesis pathway, thus channeling acetyl-CoA into the TCA cycle for growth. mdpi.com Conversely, under nutrient-limiting conditions (e.g., low nitrogen), the inhibitory effect is lessened, and acetyl-CoA is directed towards PHA synthesis. mdpi.com Furthermore, intermediates from the TCA cycle, such as succinyl-CoA, can be precursors for certain PHA monomers like 4-hydroxybutyrate. nih.gov

Branched-Chain Amino Acid (BCAA) Metabolism: The metabolism of BCAAs (valine, leucine, and isoleucine) can also be linked to PHA production. The biosynthesis of BCAAs starts from precursors derived from central carbon metabolism, such as pyruvate. researchgate.net Metabolic engineering efforts have explored using intermediates from BCAA pathways to produce novel PHA monomers. For example, by overexpressing genes involved in BCAA synthesis, it is possible to generate precursors like 2-hydroxyisovalerate for incorporation into PHAs. nih.gov In some bacteria, an increase in BCAA biosynthesis has been observed under certain growth conditions, suggesting it can be a key route for carbon assimilation that may compete with or influence PHA production and its monomer composition. plos.org

Research Applications and Utility of Methyl 3 Hydroxynonanoate

Analytical Standards and Reference Compounds in Chemical Analysis

Methyl 3-hydroxynonanoate serves as a high-purity standard for analytical and biological systems. caymanchem.com It is utilized as a reference compound in various analytical techniques, including gas chromatography (GC) and thin-layer chromatography (TLC), to ensure the accuracy and reliability of quantitative analyses. superchroma.com.twsuperchroma.com.tw As a fatty acid methyl ester (FAME) reference standard, it is crucial for the identification and quantification of 3-hydroxy fatty acids in diverse samples. superchroma.com.tw Its well-defined chemical properties, such as its molecular weight of 188.26 g/mol and liquid physical state, make it a reliable benchmark for analytical instrumentation. larodan.comchemscene.com

Below is a table summarizing the key identifiers and properties of this compound:

PropertyValue
CAS Number 83968-06-3 larodan.comchemscene.com
Molecular Formula C₁₀H₂₀O₃ larodan.comchemscene.com
Molecular Weight 188.26 larodan.comchemscene.com
Purity >98% superchroma.com.twlarodan.com
Appearance Liquid superchroma.com.tw
Solubility Chloroform, ethanol (B145695), ethyl ether superchroma.com.tw

Biomarkers in Metabolic Studies

3-Hydroxy fatty acids, including the parent acid of this compound, are important intermediates in fatty acid biosynthesis and are recognized as significant biomarkers in the study of metabolic disorders. caymanchem.com Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, utilizes such biomarkers for early disease detection and monitoring. nih.gov

Disorders of fatty acid oxidation represent a group of inherited metabolic conditions that impair the body's ability to break down fats for energy. 3-Hydroxy fatty acids are used as biomarkers for diagnosing fatty acid oxidative disorders, specifically those related to deficiencies in long-chain and short-chain 3-hydroxy-acyl-CoA dehydrogenases. caymanchem.com These disorders can lead to a range of symptoms, including hypoglycemia, lethargy, and in severe cases, life-threatening heart and breathing problems. wikipedia.org The accumulation of specific 3-hydroxy-dicarboxylic acids in urine can indicate a deficiency in the mitochondrial enzyme responsible for dehydrogenating 3-hydroxyacyl-CoA esters. nih.gov For instance, Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a serious condition affecting infants and young children, is diagnosed by identifying the buildup of medium- and long-chain 3-hydroxy-dicarboxylic acids. nih.govnih.gov The analysis of acylcarnitine profiles in blood, often as part of newborn screening programs, is a key diagnostic tool for these disorders. nih.gov

Precursors for Polyhydroxyalkanoate (PHA) Polymers

Polyhydroxyalkanoates (PHAs) are biodegradable and biocompatible polyesters produced by various microorganisms as intracellular carbon and energy storage materials. researchgate.netmdpi.com These biopolymers are considered promising green alternatives to petroleum-based plastics. nih.gov

This compound is derived from its corresponding acid, 3-hydroxynonanoic acid, which can serve as a monomer unit in the formation of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). nih.govnih.gov When bacteria such as Pseudomonas putida are cultured with odd-chain-length fatty acids like nonanoic acid, they produce mcl-PHAs primarily composed of 3-hydroxyheptanoate (C7) and 3-hydroxynonanoate (C9) monomers. nih.gov The specific monomer composition of the resulting PHA is influenced by the bacterial strain and the carbon source provided during fermentation. nih.govcdnsciencepub.com For example, Pseudomonas putida KT2440 produces mcl-PHA with a significant proportion of 3-hydroxynonanoate when fed nonanoic acid. researchgate.net

The following table illustrates the production of PHAs with 3-hydroxynonanoate monomers by different bacterial strains and carbon sources:

Bacterial StrainCarbon SourceResulting PHA Monomers
Pseudomonas putidaOdd-chain-length fatty acids (e.g., nonanoic acid)3-hydroxyheptanoate and 3-hydroxynonanoate nih.gov
Pseudomonas putida KT2440Nonanoic acidPrimarily 3-hydroxynonanoate (approx. 65 mol%) researchgate.net
Pseudomonas putida KT244 strainNonanoic acid(R)-3-hydroxynonanoic and (R)-3-hydroxyheptanoic acids (7:3 molar ratio) mdpi.com

The incorporation of different monomer units, such as 3-hydroxynonanoate, significantly influences the composition and, consequently, the physical properties of PHA polymers. nih.gov The monomer composition affects thermal properties like the melting temperature (Tm) and glass transition temperature (Tg), as well as mechanical properties such as crystallinity, elasticity, and tensile strength. nih.govmdpi.com Generally, mcl-PHAs, which include monomers like 3-hydroxynonanoate, exhibit lower melting points and glass transition temperatures, rendering them more flexible compared to short-chain-length PHAs (scl-PHAs). mdpi.com By controlling the feeding conditions during bacterial fermentation, such as the ratio of different carbon sources and the presence of inhibitors, it is possible to manipulate the monomeric composition of the resulting PHA and thus tailor its properties for specific applications. researchgate.net For instance, using acrylic acid, a β-oxidation inhibitor, along with nonanoic acid and glucose, allows for the production of PHA with an elevated 3-hydroxynonanoate content, reaching up to 89 mol%. researchgate.net

The development of biodegradable plastics from renewable resources is a critical area of research aimed at mitigating the environmental impact of conventional petroleum-based plastics. nih.gov PHAs, including those containing 3-hydroxynonanoate monomers, are at the forefront of this research due to their biodegradability and non-toxic nature. researchgate.netnih.gov The versatility of PHAs, allowing for the tuning of their physical and mechanical properties through compositional changes, makes them suitable for a wide range of applications, from packaging to medical devices. nih.govugr.es Research into the production of PHAs with specific monomer compositions, such as a high content of 3-hydroxynonanoate, is driven by the desire to create bioplastics with optimized properties for commercial viability. researchgate.net

Impact on PHA Polymer Composition and Properties

Derivatives with Biological Activity

The inherent structure of this compound, a monomer derived from microbially produced polyhydroxyalkanoates (PHAs), offers a versatile platform for the synthesis of various derivatives with significant biological activities. mdpi.com The presence of a hydroxyl group on the third carbon atom is a key feature, providing a site for chemical modifications that can enhance or introduce therapeutic effects. mdpi.com

Cytotoxic Activity of 3-hydroxynonanoic Acid Derivatives against Cancer Cells (e.g., HeLa, HT29)

Derivatives of 3-hydroxynonanoic acid have demonstrated notable cytotoxic activity against specific human cancer cell lines. A study involving the synthesis of various chiral amides and hydroxamic acids from 3-hydroxynonanoic acid revealed their potential as anti-cancer agents. d-nb.inforesearchgate.netresearchgate.net The synthesized compounds were tested for their effects on both HeLa (human cervical adenocarcinoma) and HT29 (human colorectal adenocarcinoma) cells. d-nb.inforesearchgate.net

The results indicated that most of the tested derivatives were more toxic to HT29 cells than to HeLa cells. d-nb.inforesearchgate.net Among the various derivatives, the hydroxamic acid of 3-hydroxynonanoic acid exhibited the most potent cytotoxic effect against HeLa cells. d-nb.inforesearchgate.netresearcher.life Interestingly, the study also found no significant difference in activity between the (R)- and (S)-enantiomers of the derivatives, suggesting that the core molecular structure, rather than its specific spatial arrangement, is crucial for its cytotoxic action in these cases. d-nb.inforesearchgate.net The experiments involved treating the cancer cells with different concentrations of the compounds for 72 hours, with cytotoxicity measured by the IC50 value, which represents the concentration that reduces cell viability by 50%. d-nb.info

Cytotoxicity of 3-Hydroxynonanoic Acid Derivatives

This table summarizes the observed cytotoxic effects of various derivatives of 3-hydroxynonanoic acid on different cancer cell lines, as measured by their IC50 values (the concentration required to inhibit 50% of cell growth). Lower IC50 values indicate higher cytotoxicity.

DerivativeCell LineObserved EffectReference
Hydroxamic acid of 3-hydroxynonanoic acidHeLa (Cervical Adenocarcinoma)Best cytotoxic effect among tested derivatives. d-nb.inforesearchgate.net d-nb.inforesearchgate.net
Various Amide and Hydroxamic Acid DerivativesHT29 (Colorectal Adenocarcinoma)Generally more toxic against HT29 than HeLa cells. d-nb.inforesearchgate.net d-nb.inforesearchgate.net
(R)- and (S)-enantiomersHeLa and HT29No significant difference in activity observed. d-nb.inforesearchgate.net d-nb.inforesearchgate.net

Antimicrobial Properties of Modified PHA Monomers (e.g., Antibacterial, Antifungal)

Monomers derived from polyhydroxyalkanoates (PHAs), including 3-hydroxynonanoate, possess inherent antimicrobial properties. mdpi.com Research has shown that 3-hydroxy fatty acids (3-OH-FAs) exhibit both antibacterial and antifungal activities. nih.govasm.org For instance, PHA monomers with a hydroxyl group at the 3rd carbon atom demonstrated stronger antibacterial activity against strains like Staphylococcus aureus and Bacillus cereus compared to their non-hydroxylated fatty acid counterparts. mdpi.com

Furthermore, studies on 3-OH-FAs produced by Lactobacillus plantarum have identified compounds like 3-(R)-hydroxydecanoic acid, 3-(R)-hydroxydodecanoic acid, and 3-(R)-hydroxytetradecanoic acid as effective antifungal agents against various molds and yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 100 μg/ml. nih.govasm.orgnih.gov Yeasts appeared to be more sensitive to these compounds than filamentous fungi. asm.org The mechanism is thought to involve increasing the permeability of the fungal cell membrane, leading to cell disruption. nih.gov Chemical modifications, such as creating sugar esters or introducing fluorinated moieties, have been explored to potentially enhance these antimicrobial effects, with all synthesized compounds showing moderate activity. mdpi.comresearchgate.net

Antimicrobial Activity of 3-Hydroxy Fatty Acids

This table presents the Minimum Inhibitory Concentration (MIC) values for various 3-hydroxy fatty acids against different types of microbes. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial effectiveness.

CompoundTarget MicrobeMIC (μg/ml)Reference
Racemic mixtures of saturated 3-hydroxy fatty acidsMolds and Yeasts10 - 100 nih.govasm.org
3-(R)-hydroxydecanoic acidMolds and Yeasts10 - >100 slu.se
3-(R)-hydroxydodecanoic acidMolds and Yeasts10 - >100 slu.se
3-(R)-hydroxytetradecanoic acidMolds and Yeasts10 - >100 slu.se

Exploration of Pharmaceutical Properties of Medium Chain-Length Polyhydroxyalkanoate Monomers

Medium-chain-length (mcl) polyhydroxyalkanoates (PHAs) and their constituent monomers, which include 3-hydroxynonanoate, are gaining attention for a range of pharmaceutical applications. mdpi.comresearchgate.net These biopolymers are naturally produced by various bacteria as energy reserves and are known for their biodegradability and biocompatibility. researchgate.netwiley.com The monomers derived from the breakdown of mcl-PHAs are generally non-toxic, a critical feature for pharmaceutical use. wiley.com

Mcl-PHAs are characterized as flexible elastomers with low crystallinity and low glass transition temperatures, making them suitable for applications like drug delivery systems and skin adhesives. mdpi.comresearchgate.net The ability to modify the monomer composition allows for the tailoring of physical properties such as melting point and tensile strength. nih.gov For example, increasing the dominant monomer content, such as 3-hydroxynonanoate, in a PHA copolymer can increase its melting point and Young's modulus. nih.govresearchgate.net This tunability, combined with their inherent biological activity and low toxicity, positions mcl-PHA monomers as promising candidates for the development of novel therapeutic materials. wiley.com

Development of Novel Biofuels from PHA-derived Methyl Esters

Methyl esters derived from polyhydroxyalkanoates (PHAs), including this compound, represent a novel class of biofuels. mdpi.comresearchgate.net These compounds, collectively known as hydroxyalkanoate methyl esters (HAMEs), are produced through the transesterification of PHAs. mdpi.com This process converts the polymer into its constituent methyl esters. thaiscience.info

PHA-based biofuels are chemically similar to biodiesel, which consists of fatty acid methyl esters (FAMEs). mdpi.comwikipedia.org However, a key distinction is that HAMEs have a high oxygen content and lack the nitrogen and sulfur found in petroleum-based fuels, which contribute to pollution when burned. mdpi.com Research has demonstrated that medium-chain-length HAMEs, derived from mcl-PHAs, have a combustion heat of around 30 KJ/g. acs.org While this is lower than pure diesel or gasoline, adding HAMEs as a blend can enhance the properties of other biofuels. For example, the addition of 10% HAME to ethanol can increase its combustion heat from 27 KJ/g to 35 KJ/g. acs.org The physical properties of these esters, such as density and flash point, suggest their potential use either as a standalone novel biofuel or as a valuable fuel additive. thaiscience.info

Combustion Heat of PHA-Derived Biofuels

This table compares the combustion heat of medium-chain-length hydroxyalkanoate methyl esters (3HAME), derived from PHAs, with conventional fuels and other biofuels. Combustion heat is a measure of the energy released when a fuel is burned.

FuelCombustion Heat (KJ/g)Reference
3HAME (from mcl-PHA)30 acs.org
Ethanol27 acs.org
Ethanol + 10% 3HAME35 acs.org
3HBME (from PHB)20 acs.org

Advanced Analytical Methodologies in Research on Methyl 3 Hydroxynonanoate

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas chromatography (GC) is a cornerstone technique for the qualitative and quantitative analysis of PHA monomers due to its high separation efficiency and sensitivity. researchgate.net For the analysis of Methyl 3-hydroxynonanoate as a constituent of PHAs, the polymer must first undergo a depolymerization step, typically through acid-catalyzed methanolysis. This process converts the polymer into its methyl ester monomers, including this compound, which are then volatile enough for GC analysis. frontiersin.org The resulting methyl esters are subsequently separated and quantified using a GC system, often equipped with a Flame Ionization Detector (GC-FID). frontiersin.org

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. ijbio.comnih.gov This hyphenated technique is instrumental in confirming the identity of PHA monomers. After separation by the GC column, the molecules are ionized, and their mass-to-charge ratio is determined by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify specific monomers like this compound. nih.gov For instance, in the analysis of medium-chain-length PHAs (mcl-PHAs) produced by Pseudomonas species, GC-MS has been used to identify and quantify various 3-hydroxyalkanoate methyl esters, including this compound. nih.govresearchgate.net The quantitative analysis of PHA monomers using GC-MS has shown results that are consistent with those obtained from nuclear magnetic resonance (NMR) spectroscopy. nih.gov

A specialized method, pyrolysis-gas chromatography combined with mass spectrometry (Py-GC/MS), offers a rapid analysis of PHA content and monomer composition in microbial cells without the need for complex pretreatment steps. nih.gov

Table 1: GC-MS Analysis of PHA Monomer Composition An example of GC-MS data for the compositional analysis of mcl-PHA from recombinant P. aeruginosa is presented below.

Monomer (Methyl Ester)AbbreviationChemical Formula
Methyl 3-hydroxyhexanoate3-HH (C6)C7H14O3
Methyl 3-hydroxyoctanoate (B1259324)3-HO (C8)C9H18O3
This compound 3-HN (C9) C10H20O3
Methyl 3-hydroxydecanoate (B1257068)3-HD (C10)C11H22O3
Methyl 3-hydroxyundecanoate3-HUD (C11)C12H24O3
Methyl 3-hydroxydodecanoate3-HDD (C12)C13H26O3
Methyl 3-hydroxytetradecanoate3-HTD (C14)C15H30O3

This table showcases the variety of monomers that can be identified alongside this compound in a typical mcl-PHA sample. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and UHPLC Measurements

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of PHA monomers. nih.govmdpi.com This technique is particularly valuable for analyzing PHA monomers without the need for the derivatization steps often required for GC analysis. An on-line LC-MS method has been developed for the quantification of seven PHA monomers with available standards. exlibrisgroup.com Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry offers even faster and more efficient separations. google.com

LC-MS can be used to determine the monomeric composition of PHAs after hydrolysis. mdpi.com The combination of LC with MS allows for the sensitive detection and identification of known PHA monomers and can also aid in the characterization of unknown monomers. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of PHAs and their monomers, including this compound. ijbio.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the monomer structure and the determination of the copolymer composition. researchgate.net

In the context of PHAs, NMR can determine the composition of hydroxyalkanoate units within a copolymer without requiring polymer hydrolysis. ijbio.com For instance, the analysis of ¹H and ¹³C NMR spectra has confirmed the composition of copolymers containing 3-hydroxyoctanoate and 3-hydroxydecanoate. researchgate.net The chemical shifts in an NMR spectrum are indicative of the specific monomer units present. For example, in the ¹H NMR spectrum of a PHA copolymer, specific peaks can be assigned to the methyl and methylene (B1212753) groups of different monomers like 3-hydroxybutyrate, 3-hydroxyvalerate, and 3-hydroxyhexanoate. researchgate.net

Furthermore, NMR is a powerful tool for metabolic tracing. By using ¹³C-labeled substrates, researchers can follow the metabolic pathways involved in PHA biosynthesis in real-time. nih.gov This allows for the elucidation of how different carbon sources are incorporated into the PHA polymer, providing insights into the metabolic processes of the producing microorganisms. nih.gov

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the preliminary assessment of PHA presence and purity. nih.gov In the analysis of PHAs, a sample of the extracted polymer is dissolved in a suitable solvent, such as chloroform, and spotted onto a TLC plate coated with a stationary phase like silica (B1680970) gel. researchgate.netresearchgate.net The plate is then developed in a solvent system, and the separated components are visualized, often by using iodine vapor, which typically reveals PHAs as yellowish-green or brown spots. nih.govresearchgate.net

The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify compounds by comparing them to standards. researchgate.net TLC can also be used to detect lipidic impurities that may be co-extracted with the PHA. frontiersin.org While not as quantitative or precise as GC or HPLC, TLC serves as a valuable initial screening tool. superchroma.com.twsuperchroma.com.tw

Microscopic Techniques (e.g., Electron Microscopy) for Cellular Observation of PHA Granules

Microscopic techniques, particularly transmission electron microscopy (TEM), are essential for visualizing the accumulation of PHA granules within bacterial cells. nih.gov This allows researchers to observe the size, number, and morphology of the PHA inclusions. To prepare samples for TEM, cells are typically fixed, dehydrated, embedded in resin, and then thinly sectioned. The sections are then stained with heavy metal salts to enhance contrast, allowing the PHA granules, which appear as electron-dense bodies, to be clearly distinguished from the surrounding cytoplasm. This direct visualization provides crucial information about the in vivo state of PHA production.

Quantitative Analysis Methods for PHA and its Monomers

Accurate quantification of PHA content and the relative abundance of its monomers, such as this compound, is critical for process optimization and material characterization. Several methods are employed for this purpose.

The most widely used method is Gas Chromatography (GC) , following the methanolysis of the PHA polymer. researchgate.net An internal standard is typically added at the beginning of the sample preparation to ensure high reproducibility and accuracy. researchgate.net The peak areas of the resulting methyl esters in the chromatogram are compared to a calibration curve generated from standards of known concentration to determine the quantity of each monomer. nih.gov

High-Performance Liquid Chromatography (HPLC) is another valuable quantitative technique. nih.gov After alkaline or acidic hydrolysis of the PHA polymer, the resulting hydroxyalkanoic acids can be separated and quantified by HPLC, often using a UV detector. nih.gov

Spectrophotometric methods can also be used for the quantification of total PHA. One common method involves the digestion of the PHA with concentrated sulfuric acid, which converts the polymer into crotonic acid (for PHB) or other unsaturated acids that can be quantified by measuring their absorbance at a specific wavelength using a UV-Vis spectrophotometer. researchgate.net

Future Directions and Research Gaps

Further Characterization of Biological Activities

Methyl 3-hydroxynonanoate and its parent acid have been noted for several biological activities, but a comprehensive understanding is still lacking. It is recognized as a component of bacterial quorum sensing (QS) systems, which regulate virulence and other collective behaviors in bacteria like Ralstonia solanacearum. nih.govmdpi.comgoogle.com Additionally, its derivatives have shown potential antimicrobial and cytotoxic effects. d-nb.infomdpi.com

Future research should aim to:

Elucidate Quorum Sensing Mechanisms: While identified as a QS molecule, its precise role, receptor interactions, and the full scope of regulated genes in various bacterial species remain to be fully detailed. nih.govnih.gov Understanding its function could lead to novel anti-virulence strategies.

Broaden Antimicrobial and Cytotoxic Screening: Systematic screening of this compound and its derivatives against a wider range of pathogenic bacteria, fungi, and cancer cell lines is needed. A study on chiral derivatives of 3-hydroxynonanoic acid showed activity against HeLa and HT29 cancer cells. d-nb.inforesearchgate.net Another study reported that glucose esters derived from (R)-3-hydroxynonanoic acid exhibited moderate antifungal activity. mdpi.com

Investigate Plant-Growth-Promoting Properties: As its producer, Pseudomonas chlororaphis, is a known plant-growth-promoting rhizobacterium, investigating the direct effects of this compound on plant signaling, growth, and defense responses is a promising and underexplored avenue. cdnsciencepub.com

Optimization of Production for Industrial and Biomedical Applications

The transition from laboratory-scale discovery to industrial-scale application hinges on cost-effective and efficient production methods. Currently, the production of mcl-PHAs, the source of 3-hydroxynonanoate, is often limited by low yields and high costs associated with fermentation and downstream processing. mdpi.comnih.gov

Key areas for future research in production optimization include:

High-Density Fermentation: Developing fed-batch and continuous fermentation strategies to achieve high cell densities and, consequently, higher product yields is essential. nih.govresearchgate.net For example, a fed-batch process for mcl-PHA production in E. coli reached a yield of 20.1 g/L. nih.gov

Downstream Processing Innovations: Creating more efficient and scalable methods for the extraction and purification of this compound is critical. This could involve exploring novel solvent systems, enzymatic hydrolysis of PHA polymers, or in vivo depolymerization processes that release the monomer directly into the culture medium. d-nb.infomdpi.com

Co-substrate and Inhibitor Feeding Strategies: The composition of mcl-PHAs can be controlled by using co-substrates or metabolic inhibitors. For instance, using acrylic acid, a β-oxidation inhibitor, along with nonanoic acid in P. putida fermentations, significantly increased the proportion of 3-hydroxynonanoate in the resulting polymer to 89 mol%. researchgate.net Fine-tuning these strategies could maximize the specific yield of the desired monomer.

Table 1: Comparison of mcl-PHA Production Parameters in Different Studies

MicroorganismCarbon Source(s)Yield (% of Cell Dry Weight or g/L)Key Monomer(s)Reference
Pseudomonas putida KT2440Nonanoic acid, Glucose, Acrylic acid75.5% of CDW (71.4 g/L biomass)3-hydroxynonanoate (89 mol%) researchgate.net
E. coli LSBJ (recombinant)Decanoic acid, Glucose20.1 g/LPoly(3-hydroxydecanoate) nih.gov
Pseudomonas chlororaphis PA23Nonanoic acidNot specified3-hydroxyheptanoate (40%), 3-hydroxynonanoate (60%) cdnsciencepub.com
Stenotrophomonas maltophilia HA-16Plastic bags (waste)68.24% of CDWPHA (composition not specified) nih.gov

Investigation of Stereoisomeric Effects in Biological Systems

Like many biological molecules, 3-hydroxynonanoic acid is chiral, with the hydroxyl group at the third carbon creating a stereocenter. The (R)-enantiomer is the form naturally incorporated into PHAs by bacteria. d-nb.infoethz.ch However, the biological activities of the (S)-enantiomer and the racemic mixture are largely unknown. The stereochemistry of a molecule can drastically alter its biological function, as seen with many pharmaceuticals and agrochemicals. d-nb.infonih.gov

Significant research gaps that need to be addressed include:

Stereoselective Synthesis and Separation: Developing efficient methods for the chemical or biocatalytic synthesis of both the (R)- and (S)-enantiomers of this compound in high purity is a prerequisite for studying their distinct effects. d-nb.infotandfonline.comanu.edu.au Microbial reduction of β-ketoesters is a common strategy to produce specific stereoisomers. tandfonline.comresearchgate.net

Comparative Biological Assays: Performing parallel bioassays to compare the quorum sensing, antimicrobial, cytotoxic, and plant-interaction activities of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture. One study on related chiral derivatives found no significant difference in cytotoxic activity between the (R)- and (S)-enantiomers against the tested cell lines, but this may not be universally true for all biological activities. d-nb.inforesearchgate.net

Enzymatic Specificity: Investigating the stereospecificity of enzymes that interact with this compound, such as the PHA synthases, depolymerases, and potential receptor proteins in quorum sensing pathways. This knowledge is fundamental to understanding its metabolic fate and signaling functions. nih.gov

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound, paving the way for its application in fields ranging from medicine and agriculture to green chemistry and biomaterials.

Q & A

Q. What are the primary microbial synthesis pathways for methyl 3-hydroxynonanoate in polyhydroxyalkanoate (PHA) production?

this compound (3HN) is synthesized as a monomer unit of medium-chain-length PHAs (mcl-PHAs) by bacterial strains such as Pseudomonas spp. under nitrogen-limited conditions. Key pathways include β-oxidation of fatty acids (e.g., oleic acid) and de novo fatty acid biosynthesis. For example, Pseudomonas sp. Gl01 produces 3HN in trace amounts (~1–5% of total PHA) when fed even-chain substrates like sodium octanoate or oleic acid . Methodologically, nitrogen limitation is critical to redirect carbon flux toward PHA synthesis rather than biomass growth. Gas chromatography (GC) is typically used to quantify monomer composition .

Q. How does substrate choice influence the incorporation of this compound into PHAs?

Substrate chain length and structure directly affect 3HN content. For example:

  • Oleic acid (C18:1) : Results in 3HN as a minor component (~2–4%) alongside dominant monomers like 3-hydroxyoctanoate (3HO) and 3-hydroxydecanoate (3HD) .
  • Sodium gluconate : Produces negligible 3HN, with 3HO and 3HD dominating (>90%) .
  • Fed-batch fermentation : Enhances 3HN content by prolonging the stationary phase and optimizing carbon/nitrogen ratios .

Q. What analytical methods are recommended for characterizing this compound in PHAs?

  • Gas Chromatography (GC) : Used to identify and quantify 3HN after methanolysis of PHAs into methyl esters .
  • Nuclear Magnetic Resonance (NMR) : Provides structural confirmation of monomer linkages in the polymer backbone .
  • Mass Spectrometry (MS) : Validates molecular weight and purity of isolated 3HN .

Advanced Research Questions

Q. What mechanisms explain the synthesis of odd-chain 3-hydroxynonanoate from even-chain fatty acid substrates?

The presence of 3HN in PHAs derived from even-chain substrates (e.g., oleic acid) remains poorly understood. Proposed hypotheses include:

  • Chain-shortening via β-oxidation : Incomplete cycles leaving residual propionyl-CoA, which may combine with acetyl-CoA to form odd-chain monomers .
  • Epimerase activity : Potential isomerization of intermediates during fatty acid degradation . Contradictory findings exist, as some studies report no 3HN under similar conditions, suggesting strain-specific metabolic variations .

Q. How do nitrogen availability and carbon source interactions affect 3HN yield in fed-batch systems?

Nitrogen limitation is a key driver of PHA synthesis, but its interplay with carbon type significantly impacts 3HN production:

  • High C/N ratios : Promote PHA accumulation but may reduce 3HN content due to preferential β-oxidation of even-chain substrates .
  • Mixed-substrate feeding : Combining odd- and even-chain fatty acids (e.g., nonanoate + octanoate) increases 3HN incorporation by 15–20% compared to single substrates .

Q. What are the challenges in resolving contradictory data on 3HN biosynthesis across studies?

Discrepancies arise from:

  • Strain variability : Pseudomonas species exhibit divergent enzymatic profiles (e.g., thioesterase specificity) .
  • Analytical sensitivity : Trace 3HN (<1%) may be undetected in GC unless high-resolution columns or MS coupling is used .
  • Cultivation conditions : pH, dissolved oxygen, and feedstock purity can alter metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.